molecular formula C27H31N3O B11712855 N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-[4-(2-methylpropyl)phenyl]propanamide CAS No. 293765-36-3

N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-[4-(2-methylpropyl)phenyl]propanamide

Cat. No.: B11712855
CAS No.: 293765-36-3
M. Wt: 413.6 g/mol
InChI Key: FACJWOZXDZHKIB-UHFFFAOYSA-N
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Description

N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-[4-(2-methylpropyl)phenyl]propanamide is a complex organic compound with a unique structure characterized by multiple aromatic rings and diazenyl groups. This compound is known for its vibrant color properties and is often used in various industrial applications, including dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-[4-(2-methylpropyl)phenyl]propanamide typically involves the following steps:

    Diazotization: The process begins with the diazotization of 2-methyl aniline to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 2-methylphenylamine to form the azo compound.

    Amidation: The final step involves the amidation of the azo compound with 2-[4-(2-methylpropyl)phenyl]propanoic acid to form the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-[4-(2-methylpropyl)phenyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-[4-(2-methylpropyl)phenyl]propanamide has several scientific research applications:

    Chemistry: Used as a dye and pigment in various chemical processes.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Widely used in the textile and printing industries for its vibrant color properties.

Mechanism of Action

The mechanism of action of N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-[4-(2-methylpropyl)phenyl]propanamide involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting its function and leading to cell death. It also interacts with various enzymes, inhibiting their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Sudan IV: Another azo compound with similar dye properties.

    Oil Red O: Used for staining lipids in biological samples.

    Scarlet Red: Known for its use in histological staining.

Uniqueness

N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-[4-(2-methylpropyl)phenyl]propanamide is unique due to its specific structure, which imparts distinct color properties and potential biological activities. Its ability to undergo various chemical reactions also makes it versatile for different applications.

Properties

CAS No.

293765-36-3

Molecular Formula

C27H31N3O

Molecular Weight

413.6 g/mol

IUPAC Name

N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]-2-[4-(2-methylpropyl)phenyl]propanamide

InChI

InChI=1S/C27H31N3O/c1-18(2)16-22-10-12-23(13-11-22)21(5)27(31)28-25-15-14-24(17-20(25)4)29-30-26-9-7-6-8-19(26)3/h6-15,17-18,21H,16H2,1-5H3,(H,28,31)

InChI Key

FACJWOZXDZHKIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C(C)C3=CC=C(C=C3)CC(C)C)C

Origin of Product

United States

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